molecular formula C7H7ClOS B6203790 1-chloro-3-(thiophen-3-yl)propan-2-one CAS No. 851547-78-9

1-chloro-3-(thiophen-3-yl)propan-2-one

Cat. No.: B6203790
CAS No.: 851547-78-9
M. Wt: 174.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-chloro-3-(thiophen-3-yl)propan-2-one is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-3-(thiophen-3-yl)propan-2-one typically involves the chlorination of 3-(thiophen-3-yl)propan-2-one. One common method is the reaction of 3-(thiophen-3-yl)propan-2-one with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

3-(thiophen-3-yl)propan-2-one+SOCl2This compound+SO2+HCl\text{3-(thiophen-3-yl)propan-2-one} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-(thiophen-3-yl)propan-2-one+SOCl2​→this compound+SO2​+HCl

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

1-chloro-3-(thiophen-3-yl)propan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or ammonia (NH3) in ethanol.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

Scientific Research Applications

1-chloro-3-(thiophen-3-yl)propan-2-one has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-3-(thiophen-3-yl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-chloro-3-(thiophen-3-yl)propan-2-one is unique due to the presence of both a chlorine atom and a thiophene ring, which confer specific reactivity and potential biological activities. Its structure allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

CAS No.

851547-78-9

Molecular Formula

C7H7ClOS

Molecular Weight

174.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.